molecular formula C21H23N3O5 B11376157 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Katalognummer: B11376157
Molekulargewicht: 397.4 g/mol
InChI-Schlüssel: JHWSPLUMGBOSRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Compound ID: D220-0953
Molecular Formula: C₂₁H₂₃N₃O₅
Molecular Weight: 397.43 g/mol
Key Properties:

  • logP: 4.81 (indicative of moderate lipophilicity)
  • Hydrogen Bond Acceptors: 8
  • Polar Surface Area: 82.765 Ų (suggesting moderate solubility in polar solvents)
  • Stereochemistry: Achiral .

This compound features a 1,2,5-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 4 and a benzamide moiety at position 2. The 3,4-dimethoxy groups on the phenyl ring may contribute to electronic effects and binding affinity in biological systems .

Eigenschaften

Molekularformel

C21H23N3O5

Molekulargewicht

397.4 g/mol

IUPAC-Name

3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-4-5-11-28-16-8-6-7-15(12-16)21(25)22-20-19(23-29-24-20)14-9-10-17(26-2)18(13-14)27-3/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25)

InChI-Schlüssel

JHWSPLUMGBOSRE-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves coupling reactions, such as Suzuki or Heck coupling, to introduce the dimethoxyphenyl moiety.

    Formation of the Benzamide Core: This can be done through amidation reactions where the amine group reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties that make it useful in the study of biological systems.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the dimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,5-Oxadiazole and Benzamide Motifs

The following compounds share the 1,2,5-oxadiazole scaffold and benzamide functionalization but differ in substituents, leading to variations in physicochemical and biological properties:

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Substituents on Benzamide Substituents on Oxadiazole Phenyl Ring Molecular Weight (g/mol) logP Biological Activity (IC₅₀ or EC₅₀) Reference
3-Butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide (D220-0953) 3-butoxy 3,4-dimethoxy 397.43 4.81 Not reported
N-[4-(3-Nitrophenyl)-1,2,5-oxadiazol-3-yl]-3-(trifluoromethyl)benzamide (44) 3-(trifluoromethyl) 3-nitro 408.33 ~5.2* Antiplasmodial activity†
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (47) 3-methyl 4-chloro 337.38 ~3.9* Not reported
N-(4-(3,4-Diethoxyphenyl)-1,2,5-oxadiazol-3-yl)-3-fluorobenzamide (14) 3-fluoro 3,4-diethoxy 414.42 ~4.5* Antiplasmodial activity†
4-Trifluoromethyl-N-(4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl)benzamide (11) 4-(trifluoromethyl) 4-methyl 411.25 ~5.0* Antiproliferative (IC₅₀: 2.73 μM)‡

‡Cytotoxicity against A549, MCF7, or HepG2 cell lines.

Impact of Substituents on Properties and Activity

These groups may also stabilize the oxadiazole ring via resonance effects . The trifluoromethyl group in 11 contributes to antiproliferative activity (IC₅₀: 2.73 μM against cancer cells), likely due to enhanced binding to hydrophobic pockets in target proteins .

Electron-Donating Groups (e.g., -OCH₃, -CH₃) :

  • The 3,4-dimethoxy groups in D220-0953 lower logP compared to nitro/trifluoromethyl analogs, balancing hydrophobicity and solubility. Methoxy groups can participate in hydrogen bonding with biological targets .
  • Compound 47 (3-methyl) has a lower molecular weight (337.38 g/mol) and logP (~3.9), favoring metabolic stability but possibly reducing target affinity .

Halogen Substituents (e.g., -F, -Cl) :

  • Fluorine in 14 and 46 increases electronegativity and metabolic resistance, as seen in antiplasmodial derivatives .
  • Chlorine in 46 and 47 may enhance halogen bonding with biomolecules, though specific activity data are lacking .

Biologische Aktivität

3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is C18H17N3O4C_{18}H_{17}N_{3}O_{4}. The structure features a butoxy group and a 1,2,5-oxadiazole ring substituted with a 3,4-dimethoxyphenyl moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : A study demonstrated that oxadiazole derivatives effectively inhibited Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymes.
  • Antifungal Activity : Compounds similar to 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown efficacy against fungal strains by targeting cell wall synthesis pathways .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BE. coli1 µg/mL
Compound CCandida albicans0.25 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The activation of specific signaling pathways leads to programmed cell death in cancerous cells. For example, studies have shown that certain oxadiazole compounds inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis .
  • Case Studies : In vitro studies on breast cancer cell lines revealed that compounds with similar structures significantly reduced cell viability compared to control groups .
Cell LineIC50 (µM)Reference
MCF-710
HeLa15
A54912

Anti-inflammatory Activity

Inflammation is a key factor in various diseases, including cancer and autoimmune disorders. Compounds like 3-butoxy-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown potential anti-inflammatory effects:

  • Mechanism : The compound may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.